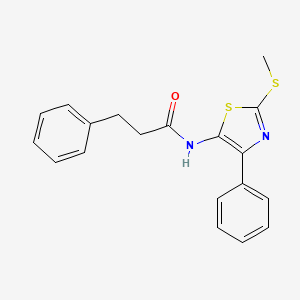
N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide" is a chemical entity that appears to be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the formation of amide bonds and the introduction of various functional groups to a core structure. For example, the paper on methylene group modifications discusses the transformation of a parent amide into various derivatives, including enamines and enol ethers, which suggests that similar strategies could be applied to synthesize the compound of interest . Additionally, the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines from a compound with multiple nucleophilic centers indicates that selective reactions can be used to construct complex molecules . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The analysis of molecular structure is crucial for understanding the properties and reactivity of a compound. The paper on the crystal structure analysis of a related propanamide compound provides insights into how X-ray diffraction, IR, NMR, and UV-Vis spectroscopy can be used to determine the structure of such molecules . These techniques could be employed to analyze the molecular structure of "this compound."
Chemical Reactions Analysis
The reactivity of similar compounds can shed light on the potential chemical reactions of the compound . For instance, the chemoselective reactions of a phenylpropanamide with electrophiles demonstrate how different functional groups in a molecule can be selectively modified . The desulfurization of an isothiazol-imine and the subsequent formation of various derivatives also illustrate the types of chemical transformations that can occur in thiazole-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The paper on the synthesis and pharmacology of diastereoisomers of a phenylpropanamide analog provides information on the analgesic activity of these compounds, which could be relevant to the biological properties of "this compound" . The study on the crystal structure and spectral investigations of a benzoyl-phenylpropanamide compound, along with computational analyses, offers a detailed account of how these properties can be determined and correlated with molecular structure .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity:
- Compounds derived from 3-phenylpropane hydrazide, including those similar to the target compound, have shown potent antibacterial and antifungal activities (Fuloria et al., 2009).
- Synthesized heterocyclic compounds incorporating a similar structure demonstrated antibacterial and antifungal properties against various microorganisms (Patel & Patel, 2015).
Synthesis and Characterization:
- Efficient synthesis of 2-phenyl-4,5-substituted oxazoles, involving compounds akin to the target molecule, was achieved through copper-catalyzed intramolecular cyclization (Kumar et al., 2012).
Anticancer Activity:
- Novel thiazole and 1,3,4-thiadiazole derivatives, structurally related to the target compound, showed significant anticancer activity against Hepatocellular carcinoma cell line (HepG-2) (Gomha et al., 2017).
Chemoselective Reactions:
- Chemoselective reactions of similar structures led to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines (Hajji et al., 2002).
Metal Complex Synthesis:
- Metal (II) complexes of a tridentate Schiff base ligand derived from thiazole, related to the target compound, showed antimicrobial, DNA cleavage, and cytotoxicity properties (Karabasannavar et al., 2017).
Wirkmechanismus
The mechanism of action for similar compounds often involves interactions with biological systems. For example, biocompatible polymers containing 2-methacryloyloxyethyl phosphorylcholine (MPC) have been used in a broad range of fields such as chemistry, biology, bioengineering, medicine, pharmaceutical science, drug discovery, materials science, and environmental science .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-methylsulfanyl-4-phenyl-1,3-thiazol-5-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-23-19-21-17(15-10-6-3-7-11-15)18(24-19)20-16(22)13-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTYNTZDPYVFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(S1)NC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


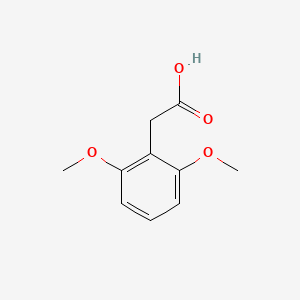
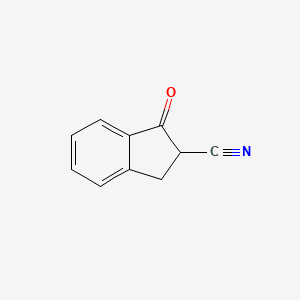

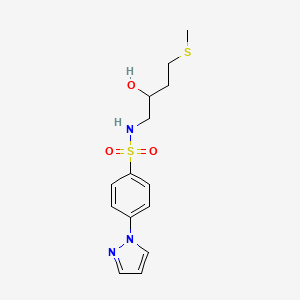

![1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2529370.png)

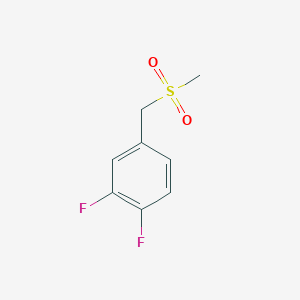
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2529377.png)
![N-butyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2529381.png)
![(2Z)-4-chloro-2-[(4-chloroanilino)methylidene]-3-oxobutanenitrile](/img/structure/B2529382.png)
![ethyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-1H-indole-2-carboxylate](/img/structure/B2529383.png)
